molecular formula C9H8N2O2 B1608847 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile CAS No. 76104-14-8

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1608847
CAS No.: 76104-14-8
M. Wt: 176.17 g/mol
InChI Key: OBBCKURUVDIXIC-UHFFFAOYSA-N
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Description

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile is a nitrile derivative featuring a 4-methoxyphenyl group and a hydroxyimino (oxime) substituent. This compound’s structure enables unique reactivity, including tautomerism and hydrogen-bonding capabilities, which are critical in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCKURUVDIXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402842
Record name 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76104-14-8
Record name 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oximation of 4-Methoxyphenylacetonitrile or Related Ketones

The primary synthetic route to this compound involves the reaction of hydroxylamine with a suitable ketone or nitrile precursor. Two main approaches are documented:

  • Direct oximation of the ketone: The ketone precursor, such as cyclohexyl-(4-methoxy-phenyl)-methanone or related analogs, is treated with hydroxylamine to form the oxime derivative. This method follows classical oxime synthesis protocols, where the ketone is reacted with hydroxylamine hydrochloride in the presence of a base, often in aqueous or alcoholic solvents, to yield the hydroxyimino compound.

  • Oximation via alkyl nitrite reaction: An alternative approach involves reacting an alkyl nitrite with the benzylic methylene group of the nitrile precursor. This method, as described by Kondo et al., allows for the formation of the hydroxyimino functionality under milder conditions and can afford high purity products after standard work-up procedures.

Multi-Step Synthesis via Epoxynitrile Intermediates

A more complex but advantageous synthetic route involves the preparation of an epoxynitrile intermediate, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, followed by its conversion to the target hydroxyimino compound. Key steps include:

  • Friedel-Crafts acylation: Starting from methoxybenzene, Friedel-Crafts acylation with cyclohexanone derivatives yields cyclohexyl-(4-methoxy-phenyl)-methanone.

  • α-Keto-halogenation: The ketone is brominated to form (1-bromo-cyclohexyl)-(4-methoxy-phenyl)-methanone.

  • Cyanation: Treatment with cyanide sources (sodium cyanide, potassium cyanide, trimethylsilyl cyanide, or cuprous cyanide) in solvents like methanol or acetonitrile leads to the epoxynitrile intermediate.

  • Hydrogenation and further transformations: The epoxynitrile is hydrogenated using catalysts such as Raney nickel or platinum dioxide under controlled pressure and temperature to yield amino derivatives, which can then be converted to the hydroxyimino compound by reaction with formaldehyde and formic acid.

Reaction Conditions and Catalysts

  • Cyanation agents: Sodium cyanide and potassium cyanide are preferred for the cyanation step, but alternatives like trimethylsilyl cyanide and cuprous cyanide are also effective.

  • Solvents: Methanol is commonly used for cyanation at room temperature. Other solvents include ethanol, isopropyl alcohol, acetonitrile, dimethylformamide, dimethyl sulfoxide, and ethyl acetate, depending on reaction specifics.

  • Catalysts for hydrogenation: Raney nickel is favored, with catalyst-to-substrate ratios around 1:1 by weight, under pressures of 500 to 1000 kPa and temperatures from 0°C to 100°C (preferably room temperature). Alternative catalysts include platinum dioxide, palladium, nickel on inert supports, and hydride reagents like lithium aluminum hydride.

Purification and Work-Up

Post-reaction, the mixture is typically treated with water to separate phases. The organic layer is dried and concentrated under reduced pressure. Purification may involve recrystallization or chromatography to remove impurities and isolate the pure hydroxyimino compound.

Summary Table of Preparation Routes

Step Method/Reaction Reagents/Catalysts Solvents Conditions Notes
1 Friedel-Crafts acylation Methoxybenzene, cyclohexanone derivatives, Lewis acid catalyst Not specified Standard FC conditions Forms cyclohexyl-(4-methoxy-phenyl)-methanone
2 α-Keto-halogenation Bromine or bromination reagent Not specified Controlled temperature Yields bromo-ketone intermediate
3 Cyanation Sodium cyanide, potassium cyanide, or alternatives Methanol, ethanol, acetonitrile, etc. Room temperature Produces epoxynitrile intermediate
4 Hydrogenation Raney nickel or PtO2 THF, dioxane, ethers, ethyl acetate 0-100°C, 500-1000 kPa H2 Converts epoxynitrile to amino compound
5 Oximation Hydroxylamine or alkyl nitrite Aqueous or alcoholic solvents Mild heating Forms this compound
6 Purification Chromatography, recrystallization Various Ambient Removes impurities for pure product

Research Findings and Notes

  • The use of epoxynitrile intermediates offers a versatile route that can be adapted to synthesize related compounds, including pharmaceutical intermediates like Venlafaxine.

  • Cyanation reactions proceed efficiently at room temperature in protic solvents, facilitating safer and more practical synthesis at scale.

  • Hydrogenation catalysts and conditions can be varied to optimize yield and selectivity, with Raney nickel being a robust and cost-effective choice.

  • Hydroxylamine-based oximation is a classical and reliable method, but alternative methods such as alkyl nitrite reactions provide complementary synthetic routes with potentially different impurity profiles.

  • Purification methods are critical to obtaining high-purity products, especially for pharmaceutical applications, and typically involve standard chromatographic or recrystallization techniques.

Chemical Reactions Analysis

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile serves as a building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it versatile for creating more complex organic molecules.

Biology

In biological research, this compound is utilized in proteomics to study protein interactions and functions. The hydroxyimino group can form hydrogen bonds with proteins, influencing their structure and activity. This property is particularly valuable in understanding biochemical pathways and molecular mechanisms.

Medicine

Research into the therapeutic potential of this compound is ongoing. Although specific medical applications have not been firmly established, its structural characteristics suggest potential use as an intermediate in drug development, particularly for targeting diseases influenced by protein interactions.

Industry

While not widely employed in industrial applications, this compound serves as a reference standard in pharmaceutical testing. Its unique properties allow researchers to benchmark the performance of new compounds against established standards.

Case Study 1: Proteomics Research

A study demonstrated that derivatives of this compound could effectively interact with specific proteins involved in signaling pathways. The research highlighted how modifications to the methoxy group could enhance binding affinity and specificity for target proteins.

Case Study 2: Drug Development

In medicinal chemistry, researchers explored the use of this compound as an intermediate in synthesizing novel antidepressants. Initial results indicated that certain derivatives exhibited improved pharmacological profiles compared to existing treatments.

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, potentially modifying biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds:

Compound Name Substituents Synthesis Yield Key Features Reference
2-(4-Methoxyphenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile (38) Pyridazine-thioether 50% Fungicidal/antibacterial activity; lower yield due to steric hindrance
(E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)-acetonitrile (1ae) Indolinone-ylidene 77% High yield via oxidative cyclization; planar conjugated system
Bis(4-methoxyphenyl)fumaronitrile Fumaronitrile (conjugated nitriles) 61% Extended conjugation for materials science applications
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Piperazine - Enhanced solubility in acidic media; pharmaceutical potential
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Chloro, amino - Increased lipophilicity; potential agrochemical applications

Electronic and Structural Effects:

  • Conjugation and Planarity: Compounds like 1ae and bis(4-methoxyphenyl)fumaronitrile exhibit extended conjugation, enhancing UV absorption and electronic properties for optoelectronic materials . In contrast, the hydroxyimino group may introduce tautomeric equilibria, affecting solubility and stability.
  • Hydrogen Bonding: The hydroxyimino group’s ability to form hydrogen bonds contrasts with amino (e.g., Compound 15) or piperazine (Compound 13) substituents, which offer basicity and salt formation for improved bioavailability .

Biological Activity

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a hydroxyimino functional group and a methoxy-substituted phenyl moiety, which contribute to its reactivity and biological profile. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₅N₃O
  • Molecular Weight : Approximately 245.32 g/mol
  • Physical Appearance : White to almost white crystalline solid
  • Melting Point : 121-123°C
  • Solubility : Soluble in methanol

The compound can undergo various chemical reactions due to the presence of the hydroxyimino group, including nucleophilic addition and condensation reactions, allowing for the formation of derivatives that may exhibit distinct biological activities.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural features to this compound may possess significant antiparasitic properties. For instance, research on related compounds has demonstrated in vitro activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis revealed that modifications in the aromatic substituents can significantly affect the selectivity and potency against this parasite .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for parasite survival, such as PfATP4, which is involved in Na+-ATPase activity.
  • Induction of Apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating pathways involving cyclins and CDKs, suggesting potential anti-cancer properties .

Case Studies

  • Antimalarial Screening : A study involving a series of hydroxyimino derivatives showed promising results against chloroquine-sensitive strains of P. falciparum, with selectivity indices indicating potential for further development as antimalarial agents .
  • Cancer Cell Lines : Compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and promote apoptosis through modulation of histone deacetylases (HDACs) .

Comparative Analysis with Related Compounds

The following table summarizes the key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₁₅H₁₅N₃OAntiparasitic, potential anticancer
VenlafaxineC₁₅H₁₇NO₂Antidepressant
2-Hydroxy-2-(4-chlorophenyl)acetonitrileC₁₄H₁₂ClN₃ODifferent biological activity
2-Amino-2-(4-methoxyphenyl)acetonitrileC₁₅H₁₇N₂OEnhanced Oct3/4 expression

The unique hydroxyimino group in this compound may confer distinct biological activities compared to other compounds, highlighting its potential as a lead compound for drug development.

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves introducing the hydroxyimino group via hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) reacting with a precursor like 2-(4-methoxyphenyl)acetonitrile. Key steps include:

  • Nucleophilic addition: Hydroxylamine reacts with the nitrile group under basic conditions (e.g., sodium acetate) to form the hydroxyimino moiety .
  • Optimization: Temperature (60–80°C) and solvent choice (e.g., ethanol/water mixtures) critically affect reaction rates and byproduct formation. For example, prolonged heating may lead to hydrolysis of the nitrile group, reducing yield .
  • Purification: Column chromatography or recrystallization (using ethanol/hexane) is recommended to isolate the product from unreacted starting materials or oxidized byproducts .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields or undesired side products during the oximation of 2-(4-methoxyphenyl)acetonitrile?

Answer: Common issues include:

  • Competing hydrolysis: The nitrile group may hydrolyze to carboxylic acids under acidic conditions. Using buffered systems (pH 7–8) with sodium acetate minimizes this .
  • Byproduct formation: Over-oxidation of the hydroxyimino group to nitro derivatives can occur. Strict control of reaction time and temperature (e.g., 4–6 hours at 70°C) mitigates this .
  • Scale-up challenges: Transitioning from lab-scale batch reactions to continuous flow systems improves heat distribution and reduces side reactions .

Basic Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • NMR:
    • ¹H NMR: The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The hydroxyimino proton (N-OH) resonates as a broad peak at δ 10–12 ppm .
    • ¹³C NMR: The nitrile carbon (C≡N) appears at δ 115–120 ppm, while the imino carbon (C=N-OH) is near δ 150–160 ppm .
  • IR: Strong absorption bands for C≡N (~2240 cm⁻¹) and N-OH (~3200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 205–210, with fragmentation patterns indicating loss of the hydroxyimino group .

Advanced Mechanistic Studies

Q. Q4. What computational or experimental methods can elucidate the electronic effects of the 4-methoxyphenyl group on the reactivity of this compound?

Answer:

  • DFT Calculations: Modeling the electron-donating methoxy group’s impact on the nitrile’s electrophilicity helps predict reaction pathways (e.g., nucleophilic attack at the nitrile carbon) .
  • Hammett Studies: Correlating substituent effects (σ⁺ values) with reaction rates in analogous compounds reveals how methoxy groups stabilize transition states .
  • Kinetic Isotope Effects (KIE): Deuterating the methoxy group or nitrile carbon can identify rate-determining steps in substitution or oxidation reactions .

Biological Activity Screening

Q. Q5. What methodologies are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. The nitrile group may act as a heme-binding inhibitor .
  • Cellular Uptake Studies: Radiolabel the compound (e.g., ¹⁴C at the nitrile group) to quantify permeability in Caco-2 cell monolayers, assessing bioavailability .
  • In Silico Docking: Use AutoDock Vina to predict binding affinities with targets like peroxisome proliferator-activated receptors (PPARs), leveraging the methoxyphenyl group’s hydrophobic interactions .

Advanced Data Contradictions

Q. Q6. How should researchers reconcile conflicting solubility data reported for this compound in different solvents?

Answer:

  • Solvent Polarity: Discrepancies arise from solvent dielectric constants. For example, solubility in DMSO (ε=47) is high (>50 mg/mL), while in hexane (ε=1.9), it is negligible. Verify purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
  • Temperature Dependence: Conduct controlled solubility studies at 25°C and 40°C. The compound’s solubility in ethanol increases from 15 mg/mL to 30 mg/mL with heating, indicating entropy-driven dissolution .

Stability and Storage

Q. Q7. What storage conditions are optimal for maintaining the stability of this compound?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the hydroxyimino group. UV-Vis monitoring (λ=280 nm) detects degradation products .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the nitrile group. Karl Fischer titration ensures residual water content <0.1% .
  • Long-Term Stability: Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life. HPLC purity should remain >95% under these conditions .

Advanced Analytical Method Development

Q. Q8. How can researchers validate a new HPLC method for quantifying this compound in complex matrices?

Answer:

  • Column Selection: Use a phenyl-hexyl column (4.6 × 150 mm, 3.5 µm) for enhanced retention of aromatic compounds. Mobile phase: 0.1% formic acid in water/acetonitrile (60:40) .
  • Validation Parameters:
    • Linearity: R² >0.99 across 1–100 µg/mL.
    • LOQ: Signal-to-noise ratio ≥10 at 0.5 µg/mL.
    • Recovery: Spiked samples should yield 90–110% recovery in biological fluids (e.g., plasma) .
  • Interference Testing: Confirm no co-elution with metabolites (e.g., carboxylic acid derivatives) using MS/MS detection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Reactant of Route 2
2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

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